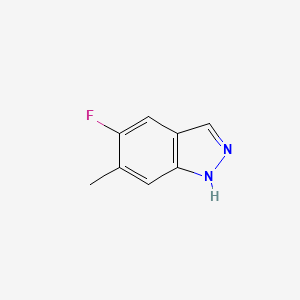

5-Fluoro-6-methyl-1H-indazole

描述

Historical Context and Evolution of Indazole Derivatives in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, was first synthesized in the 19th century. However, its significance in medicinal chemistry has been a more recent revelation. For many years, indazole derivatives were primarily of academic interest. lgcstandards.com The turning point came with the discovery of their diverse pharmacological activities, which prompted extensive research into their potential as therapeutic agents. lgcstandards.comechemi.com

Early investigations revealed that compounds incorporating the indazole nucleus possessed a wide array of biological effects, including anti-inflammatory, antimicrobial, and analgesic properties. lgcstandards.combldpharm.com This initial promise spurred the development of more complex and substituted indazole derivatives. A significant milestone in the evolution of indazole-based drugs was the development of agents like Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent nausea in cancer patients. lgcstandards.comechemi.com These successes solidified the indazole scaffold's place in the medicinal chemist's toolbox and paved the way for its exploration in other therapeutic areas, most notably in oncology with the advent of kinase inhibitors. bldpharm.com

The Indazole Core as a Privileged Scaffold in Pharmaceutical Research

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. cymitquimica.comsigmaaldrich.com This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery programs. sigmaaldrich.com The privileged nature of the indazole core stems from several key characteristics.

Structurally, the indazole ring is a bioisostere of endogenous structures like indole (B1671886), allowing it to mimic natural ligands and interact with their corresponding receptors. chemscene.com Its bicyclic system provides a rigid framework that can be readily functionalized at multiple positions, allowing for precise three-dimensional orientation of substituents to optimize binding interactions. echemi.combldpharm.com The two nitrogen atoms within the pyrazole portion of the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets, particularly the hinge region of kinases. bldpharm.comchemscene.com

From a pharmaceutical perspective, indazole-based compounds often exhibit favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability. sigmaaldrich.com This combination of versatile binding capabilities and drug-like properties has led to the development of numerous indazole-containing therapeutic agents that are either in clinical use or undergoing clinical trials for a wide range of diseases, including cancer, inflammation, and neurological disorders. cymitquimica.comsigmaaldrich.com

Overview of the Research Landscape Surrounding 5-Fluoro-6-methyl-1H-indazole Derivatives

Direct and extensive research specifically targeting the parent compound, this compound, is limited in publicly available scientific literature. However, the compound is recognized as a positional isomer of the more studied 4-Fluoro-6-methyl-1H-indazole, highlighting its place within the broader class of fluorinated indazoles. sigmaaldrich.com The primary significance of this compound currently appears to be as a key building block or intermediate in the synthesis of more complex and pharmacologically active molecules.

Evidence for its role as a synthetic precursor can be found in the existence of several derivatives that have been synthesized and cataloged for research purposes. These include:

5-Fluoro-6-methyl-1H-indazol-3-amine (CAS 1936139-35-3) : An amine-substituted derivative available from commercial suppliers, suggesting its use in further chemical elaboration.

Halogenated Derivatives : Compounds such as 6-Bromo-5-fluoro-1-methyl-1H-indazole and 5-Bromo-6-fluoro-1-methyl-1H-indazole are documented, indicating that the core structure is utilized in creating a diversity of substituted indazoles for potential screening and development. drugbank.comfluorochem.co.uk

Boronic Acid Derivatives : The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid highlights its utility in cross-coupling reactions, a common strategy in medicinal chemistry for building molecular complexity. bldpharm.comnih.gov

While dedicated biological studies on this compound itself are not prominent, the active investigation into its derivatives underscores its importance as a scaffold for generating novel chemical entities for drug discovery programs. The specific substitution pattern—a fluorine at the 5-position and a methyl group at the 6-position—is deliberately designed to leverage the known benefits of these functional groups in medicinal chemistry.

Significance of Fluorine and Methyl Substituents in Indazole Medicinal Chemistry

The strategic placement of fluorine atoms and methyl groups is a cornerstone of modern drug design, used to fine-tune the physicochemical and pharmacological properties of a lead compound. The presence of these substituents on the indazole scaffold is of particular importance.

Fluorine Substitution: The introduction of a fluorine atom, as seen at the 5-position of the indazole ring, can have profound effects. accelachem.com Fluorine is the most electronegative element, and its incorporation can:

Modulate pKa: It can alter the acidity or basicity of nearby functional groups, which can impact a molecule's solubility, permeability, and target binding. nih.gov

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond. Placing a fluorine atom at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life. nih.govresearchgate.net

Improve Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, potentially increasing the potency of the compound. accelachem.com Its small size, comparable to a hydrogen atom, means it can often be substituted without causing significant steric hindrance. accelachem.com

Alter Lipophilicity: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. researchgate.net

Methyl Substitution: The methyl group, present at the 6-position, is one of the most common substituents found in drug molecules. drugbank.com Its incorporation can:

Increase Potency and Affinity: A methyl group can fit into hydrophobic pockets within a protein's binding site, displacing unfavorable water molecules and increasing binding affinity. drugbank.com This phenomenon is sometimes referred to as the "magic methyl" effect. drugbank.com

Modulate Physicochemical Properties: As an electron-donating group, it can influence the electronic properties of the aromatic ring. drugbank.com

Improve Metabolic Stability: Similar to fluorine, a methyl group can shield adjacent positions from metabolic attack.

Influence Conformation: The steric bulk of a methyl group can affect the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

The combination of a fluorine atom and a methyl group on the indazole scaffold, as in this compound, represents a deliberate medicinal chemistry strategy to create a molecule with potentially enhanced stability, potency, and favorable pharmacokinetic properties.

Data Tables

Table 1: Properties of Selected Fluorinated and Methylated Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Feature/Application | Reference(s) |

|---|---|---|---|---|

| 5-Fluoro-6-methyl-1H-indazol-3-amine | 1936139-35-3 | C₈H₈FN₃ | Synthetic intermediate | |

| 4-Fluoro-6-methyl-1H-indazole | 885522-09-8 | C₈H₇FN₂ | Positional isomer of the title compound; used in developing kinase inhibitors | sigmaaldrich.com |

| 6-Bromo-5-fluoro-1-methyl-1H-indazole | 1286734-96-0 | C₈H₅BrFIN₂ | Halogenated synthetic intermediate | drugbank.com |

| 5-Bromo-6-fluoro-1-methyl-1H-indazole | 1185767-06-9 | C₈H₆BrFN₂ | Halogenated synthetic intermediate | fluorochem.co.uk |

Table 2: General Effects of Fluorine and Methyl Substitution in Drug Design

| Substituent | Common Position on Title Scaffold | General Effects in Medicinal Chemistry | Reference(s) |

|---|---|---|---|

| Fluorine | 5-position | Increases metabolic stability, enhances binding affinity, modulates pKa, alters lipophilicity. | nih.govaccelachem.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHRIFJKLOZFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646666 | |

| Record name | 5-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210581-39-8 | |

| Record name | 5-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Fluoro 6 Methyl 1h Indazole and Its Analogues

Primary Cyclization Routes for the Indazole Core Formation

The construction of the fundamental indazole ring system is the initial and critical phase in the synthesis of 5-fluoro-6-methyl-1H-indazole. Classical and contemporary cyclization strategies are employed to build this bicyclic core, often starting from appropriately substituted benzene (B151609) derivatives.

Synthesis from 2-Fluoro-3-methylphenylhydrazine Intermediates

A primary and logical route to this compound would involve the cyclization of a 2-fluoro-3-methylphenylhydrazine intermediate. In this approach, the hydrazine (B178648) moiety provides the necessary nitrogen atoms for the pyrazole (B372694) ring formation. The general principle of this method is the Fischer indole (B1671886) synthesis, which can also be adapted for indazole synthesis. rsc.org The reaction typically proceeds by condensing the phenylhydrazine (B124118) with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of an unsubstituted indazole core at the 3-position, a formylating agent would be required.

Bromination and Ring Closure Approaches

An alternative and well-documented strategy involves the synthesis of substituted indazoles through a sequence of halogenation, typically bromination, followed by a ring-closing reaction. google.com This method offers the advantage of introducing a handle (the bromine atom) for further functionalization via cross-coupling reactions.

A patented method describes the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. google.com The synthesis involves a three-step process:

Bromination: The starting aniline (B41778) is brominated to introduce a bromine atom at the desired position.

Ring Closure: The resulting brominated aniline undergoes a ring closure reaction to form the indazole core.

Deprotection: If a protecting group is used on the indazole nitrogen during the synthesis, a final deprotection step is carried out. google.com

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in the functionalization of the this compound core and the synthesis of its analogues. The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a powerful tool for constructing functionalized indazole derivatives. researchgate.netresearchgate.net

Palladium-Catalyzed Benzannulation and Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the synthesis and functionalization of indazoles.

Benzannulation: The synthesis of indazoles can be achieved through the palladium-catalyzed benzannulation of pyrazoles with internal alkynes. nih.govresearchgate.net This method allows for the construction of the benzene ring portion of the indazole scaffold from a pre-existing pyrazole ring. The use of readily available pyrazoles offers a convergent approach to substituted indazoles. nih.gov For instance, 4-bromopyrazoles can undergo palladium-catalyzed benzannulation to yield substituted indazoles. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. mdpi.com This reaction is particularly useful for the functionalization of halogenated indazoles. For example, a 3-bromoindazole (B152527) can be coupled with various boronic acids to introduce a wide range of substituents at the 3-position. researchgate.net The reaction is compatible with unprotected nitrogen-rich heterocycles, including indazoles, under mild conditions. nih.gov This allows for the direct functionalization of the indazole core without the need for protection-deprotection steps. nih.gov The development of efficient catalysts has enabled the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids at low catalyst loadings. researchgate.net

Table 1: Palladium-Catalyzed Reactions for Indazole Synthesis and Functionalization

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Benzannulation | Pyrazoles and internal alkynes | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Constructs the benzene ring of the indazole. | mdpi.com |

| Suzuki-Miyaura Coupling | Halogenated indazoles and boronic acids | Pd(PPh₃)₄ or other Pd complexes | Versatile for C-C bond formation; tolerates unprotected NH groups. | researchgate.netnih.gov |

Copper-Mediated Cyclization and C-H Activation Methodologies

Copper catalysis offers a more economical alternative to palladium for certain transformations and has been effectively used in the synthesis of indazoles.

Intramolecular Cyclization: Copper-catalyzed intramolecular Ullmann-type reactions are employed for the synthesis of the indazole ring. researchgate.net This method often involves the cyclization of an o-haloarylhydrazone. For instance, a concise route to a fluorinated indazole has been developed that culminates in a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. researchgate.net Copper(I) iodide (CuI) is a commonly used catalyst for this transformation. beilstein-journals.org

C-H Activation: Copper-catalyzed C-H activation provides a direct approach to functionalize the indazole core without the need for pre-functionalized starting materials. thieme-connect.com This atom-economical approach allows for the formation of C-N bonds. For example, the synthesis of pyrazoles and indazoles from aryl hydrazones can be achieved via a Cu(OAc)₂/O₂-mediated C-H activation. thieme-connect.com Copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos has also been reported for the synthesis of 2,3-disubstituted-2H-indazoles. mdpi.com

Table 2: Copper-Mediated Reactions for Indazole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Ullmann Cyclization | o-Haloarylhydrazones | CuI / Ligand (e.g., 1,10-phenanthroline) | Forms the indazole ring via C-N bond formation. | researchgate.netbeilstein-journals.org |

| C-H Activation/Annulation | Aryl hydrazones | Cu(OAc)₂ / O₂ | Direct formation of the indazole core via C-N bond formation. | thieme-connect.com |

| Annulation | 2-(1-substituted vinyl) anilines and aryl nitrosos | Cu(OAc)₂ / O₂ | Synthesis of 2,3-disubstituted-2H-indazoles. | mdpi.com |

Rhodium-Promoted Double C-H Activation and C-H/C-H Cross-Coupling

Rhodium catalysis has enabled novel and efficient pathways for the synthesis of functionalized indazoles through C-H activation strategies.

A notable strategy involves the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones. nih.govrsc.org This method allows for the direct synthesis of highly functionalized 1H-indazoles in moderate to high yields with good functional group compatibility. researchgate.netnih.gov The reaction is scalable and proceeds through a cascade involving C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.gov The catalyst system often comprises a rhodium precursor like [RhCp*Cl₂]₂ and a copper-based oxidant such as Cu(OAc)₂. nih.gov

Furthermore, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture have been utilized to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org This efficient, one-step process is highly compatible with various functional groups. nih.gov

Table 3: Rhodium-Catalyzed Reactions for Indazole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Double C-H Activation / C-H/C-H Cross-Coupling | Aldehyde phenylhydrazones | [RhCpCl₂]₂ / Cu(OAc)₂ | Direct synthesis of functionalized 1H-indazoles; scalable. | researchgate.netnih.gov |

| C-H Bond Functionalization / Cyclative Capture | Azobenzenes and aldehydes | [CpRhCl₂]₂ / AgSbF₆ | One-step synthesis of N-aryl-2H-indazoles. | nih.govnih.gov |

Intramolecular Annulation and Cycloaddition Reactions

Intramolecular annulation and cycloaddition reactions represent powerful strategies for the construction of the indazole ring system. These methods often involve the formation of key bonds in a single, efficient step, leading to the desired heterocyclic core.

A notable advancement in indazole synthesis is the use of silver(I)-mediated intramolecular oxidative C–H bond amination. nih.govacs.orgbohrium.comnih.gov This method provides a direct route to 1H-indazoles from readily available arylhydrazones. bohrium.com The reaction is particularly effective for synthesizing a variety of 3-substituted indazoles, which can be challenging to access through other C-H amination techniques. nih.govacs.orgbohrium.comnih.gov Mechanistic studies suggest that the reaction likely proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.orgbohrium.comnih.gov The choice of the silver(I) oxidant and its counteranion is crucial for the reaction's success, with elevated temperatures often leading to excellent yields. bohrium.com

This silver-mediated process is efficient for creating 1H-indazoles with diverse substituents at the 3-position, including amide, ketone, ester, olefin, aryl, and even CF3 groups, highlighting its broad applicability in medicinal chemistry. nih.govbohrium.com While palladium and copper-based systems have been explored for C-H amidation/amination, the silver(I)-mediated approach has proven to be particularly high-yielding for this transformation. bohrium.com

Table 1: Examples of 3-Substituted 1H-Indazoles Synthesized via Silver(I)-Mediated C-H Amination

| Compound | Starting Material | Yield (%) | Reference |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | α-ketoester-derived hydrazone | High | nih.gov |

| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate | α-ketoester-derived hydrazone | High | nih.gov |

1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including indazoles. nih.govresearchgate.net This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes have emerged as effective dipolarophiles. nih.govorganic-chemistry.orgnih.gov

The [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which serve as aryne precursors, provides a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. Another variation involves the reaction of arynes with azomethine imines, leading to the rapid assembly of tricyclic pyrazoloindazolone derivatives. nih.gov The use of modern aryne precursors, such as o-(trimethylsilyl)phenyl triflates, avoids the hazardous conditions associated with older methods that used diazotized anthranilic acid. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes have been shown to efficiently produce 3-alkyl/aryl-1H-indazoles. nih.gov The phosphoryl group in this reaction can act as a tuning group, influencing the reaction's outcome. nih.gov

Table 2: 1,3-Dipolar Cycloaddition Reactions for Indazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

| Diazo compounds | Arynes (from o-(trimethylsilyl)aryl triflates) | Substituted indazoles | Mild conditions, good to excellent yields | organic-chemistry.org |

| Azomethine imines | Arynes | 1,2-dihydropyrazolo[1,2-a]indazol-3(9H)-ones | Rapid assembly of tricyclic systems | nih.gov |

| α-substituted α-diazomethylphosphonates | Arynes | 3-Alkyl/aryl-1H-indazoles | Efficient, phosphoryl group as tuning group | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Based Cyclization Strategies

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful strategy for the cyclization step in the synthesis of indazole derivatives. acs.orgacs.orgnih.govsemanticscholar.orgmdpi.com This approach is particularly useful for constructing 1-aryl-1H-indazoles. semanticscholar.orgmdpi.com The general strategy involves the preparation of an arylhydrazone from an appropriately substituted aromatic ketone or aldehyde, followed by deprotonation and subsequent intramolecular SNAr ring closure. semanticscholar.org

For instance, arylhydrazones derived from acetophenones or benzaldehydes with a fluorine atom at the C2 position and a nitro group at the C5 position undergo efficient cyclization. semanticscholar.org This method can be adapted into a one-pot domino process, enhancing its synthetic utility. semanticscholar.org

A notable application of SNAr in indazole synthesis is the formation of arylazoindazoles. acs.orgacs.orgnih.gov In this process, a C6F5-substituted formazan (B1609692) undergoes facile cyclization upon deprotonation of the NH group, driven by intermolecular nucleophilic substitution. acs.orgacs.orgnih.gov The resulting fluorinated indazole ring offers a handle for further functionalization through subsequent, highly selective nucleophilic displacement reactions. acs.orgacs.orgnih.gov

Derivatization at Specific Positions (N1, C3, C6) of the this compound Core

The functionalization of the pre-formed indazole core at specific positions is crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

The regioselective N-alkylation and N-arylation of the indazole ring present a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2). beilstein-journals.orgdergipark.org.trnih.gov The outcome of these reactions is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating or arylating agent. beilstein-journals.orgnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, both N1 and N2 alkylated products can be formed. dergipark.org.trnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown promise for achieving high N1-selectivity in the alkylation of various C3-substituted indazoles. beilstein-journals.org Conversely, the presence of electron-withdrawing groups at the C7 position can favor N2-alkylation. beilstein-journals.org The use of N-alkyl or N-aryl-hydrazines in the initial synthesis is another strategy to achieve regioselective N-substitution prior to the indazole ring formation. beilstein-journals.org

Table 3: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Factor | Influence on Regioselectivity | Example | Reference |

| Base/Solvent System | NaH in THF generally favors N1-alkylation. | Alkylation of C3-substituted indazoles. | beilstein-journals.org |

| Substituent at C3 | Bulky or electron-withdrawing groups can influence the N1/N2 ratio. | 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles show >99% N1 selectivity. | beilstein-journals.org |

| Substituent at C7 | Electron-withdrawing groups can direct alkylation to the N2 position. | C7-NO2 or C7-CO2Me substituted indazoles show ≥96% N2 regioselectivity. | beilstein-journals.org |

| Alkylating Agent | The nature of the electrophile can impact regioselectivity. | Primary alkyl halides and secondary alkyl tosylates can maintain high N1-regioselectivity under optimized conditions. | beilstein-journals.org |

Directed synthesis allows for the precise introduction of functional groups at the C3 and C6 positions of the indazole core. Halogenation at the C3 position, particularly iodination and bromination, is a common strategy as it provides a handle for further modifications via cross-coupling reactions. chim.it

For the C6 position, functionalization often begins with a starting material already bearing the desired substituent or a precursor that can be readily converted. For example, the synthesis of 5-fluoro-1-methyl-1H-indazole-6-boronic acid provides a key intermediate for introducing various groups at the C6 position through Suzuki coupling reactions. chemscene.com Similarly, a patent describes a synthetic route to 5-bromo-4-fluoro-1H-indazole, which could be a precursor for derivatization at the C6 position (after considering the numbering change with the methyl group). google.com The presence of a fluorine atom at the 5-position and a methyl group at the C6-position in the target molecule, this compound, will electronically influence the reactivity of the entire ring system, including the C3 position.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 6 Methyl 1h Indazole Derivatives

Impact of Fluoro Substitution on Electronic Properties, Target Binding, and Permeability

The introduction of a fluorine atom at the C5 position of the indazole ring has a profound effect on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic system. This modification can influence the acidity or basicity of nearby functional groups, which in turn affects how the molecule interacts with its biological target.

Research on related 5-fluoro-indazole derivatives has demonstrated the benefits of this substitution. For instance, the inclusion of a 5-fluoro group in a series of Tropomyosin receptor kinase A (TRKA) inhibitors resulted in compounds with excellent potency and high cell permeability nih.gov. In another example, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine was identified as a potent and highly selective inhibitor of RIP2 kinase, highlighting the favorable contribution of the 5-fluoro-1H-indazole core nih.gov.

The strategic incorporation of fluorine can lead to:

Enhanced Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket nih.gov.

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve permeability nih.gov. In some contexts, tempering the polarity of a molecule through the inclusion of 3-fluoroindazole motifs has been shown to increase oral bioavailability nih.gov.

Contribution of the Methyl Group at C6 to Biological Activity and Selectivity

The methyl group at the C6 position of the indazole ring also plays a crucial role in defining the pharmacological profile of the derivatives. While the fluoro group primarily exerts electronic effects, the methyl group's contribution is largely steric and lipophilic.

Structure-activity relationship studies on various indazole-based compounds have consistently shown that substitutions on the benzene (B151609) portion of the scaffold, including at the C6 position, are critical for activity and selectivity nih.gov. The C6-methyl group can:

Provide Key Hydrophobic Interactions: The methyl group can fit into hydrophobic pockets within the target's binding site, increasing binding affinity through van der Waals forces.

Influence Molecular Conformation: The steric bulk of the methyl group can orient other substituents on the indazole ring, locking the molecule into a bioactive conformation that is favorable for target engagement.

Block Unwanted Metabolism: Similar to fluorine, a methyl group can sterically hinder metabolic attack at or near the C6 position, thereby improving the compound's pharmacokinetic profile.

In a study of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the nature of substituents at the C6 position was found to be a key determinant of inhibitory activity, underscoring the importance of this position for molecular recognition nih.gov.

Substituent Effects at N1 and C3 on Pharmacological Profiles

Modifications at the N1 and C3 positions of the 5-fluoro-6-methyl-1H-indazole core are pivotal for modulating the pharmacological activity and tailoring the compounds for specific biological targets. These positions offer versatile points for chemical derivatization.

The introduction of aryl groups at the C3 and C6 positions has been identified as a critical factor for achieving potent inhibitory activity in various indazole series nih.gov. In a related class of compounds, 3,6-diaryl 7-azaindoles (bioisosteres of indazoles), the presence of an aryl group at the C6 position was found to be important for enhancing the inhibition of HIV-1 integrase nih.gov. These aromatic extensions can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site of a target enzyme or receptor, significantly enhancing binding affinity.

For certain enzyme targets, the incorporation of a carbohydrazide moiety (-CONHNH₂) at the C3 position has proven to be a highly effective strategy. SAR studies on a series of 3-substituted 1H-indazoles as IDO1 inhibitors revealed that a suitably substituted carbohydrazide group at this position was crucial for potent in vitro inhibitory activity nih.gov. Hydrazide and hydrazone groups can act as effective hydrogen bond donors and acceptors and can also chelate metal ions present in the active sites of metalloenzymes nih.gov.

Table 1: Effect of C3-Substituents on IDO1 Enzyme Inhibition

| Compound ID | C3-Substituent | IC₅₀ (nM) nih.gov |

| 121 | Carbohydrazide derivative | 720 |

| 122 | Carbohydrazide derivative | 770 |

This interactive table showcases data for 3-substituted 1H-indazoles, demonstrating the effectiveness of carbohydrazide moieties.

The addition of basic functional groups, such as N-ethylpiperazine, is a common strategy in medicinal chemistry to improve the aqueous solubility and pharmacokinetic properties of drug candidates. In the context of indazole derivatives, these groups can also contribute directly to target binding. A study on 1H-indazole derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors found that the inclusion of an N-ethylpiperazine group was important for achieving potent enzyme inhibitory and cellular activity nih.gov. The basic nitrogen of the piperazine ring can become protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate in the target's binding site.

Table 2: Contribution of N-Ethylpiperazine to FGFR1 Inhibition

| Compound ID | Key Structural Feature | FGFR1 IC₅₀ (nM) nih.gov | Cellular Activity IC₅₀ (nM) nih.gov |

| 98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | 642.1 |

| 99 | Derivative of 98 with N-ethylpiperazine | 2.9 | 40.5 |

This interactive table highlights the significant improvement in both enzymatic and cellular activity upon the introduction of an N-ethylpiperazine group to an indazole scaffold.

Rational Design Principles for Modulating Pharmacological Properties

Based on the structure-activity and structure-property relationship data from this compound and related analogs, several rational design principles can be formulated to guide the development of new derivatives with optimized pharmacological profiles:

Fluorine at C5: Maintaining the 5-fluoro substituent is generally advantageous for enhancing metabolic stability, cell permeability, and target binding affinity nih.govnih.govnih.gov.

Methyl at C6: The 6-methyl group should be considered a key anchor for hydrophobic interactions. Its size and position can be critical for selectivity against different biological targets nih.gov.

C3 and N1 Diversification: These positions are ideal for introducing a variety of functional groups to modulate activity and target specificity. The choice of substituent should be guided by the target's active site characteristics.

Aryl Substituents: For targets with available aromatic pockets, installing aryl groups at C3 or C6 is a viable strategy to enhance potency through π-π stacking interactions nih.govnih.gov.

Hydrogen Bonding and Chelating Groups: For enzyme targets, particularly metalloenzymes, incorporating groups like carbohydrazides at C3 can lead to significant gains in inhibitory activity nih.gov.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with tailored properties for a wide range of therapeutic applications.

Steric and Electronic Considerations in Substituent Design

The biological activity of this compound derivatives is profoundly influenced by the steric bulk and electronic properties of the substituents attached to the indazole core. The fluorine atom at the 5-position and the methyl group at the 6-position already confer specific electronic and steric features to the benzene portion of the indazole ring. The fluorine atom acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance, while also being a potential hydrogen bond acceptor. The methyl group is a small, lipophilic, and electron-donating group.

SAR studies on related indazole scaffolds have demonstrated the critical role of these properties. For instance, in a series of 1-methyl-1H-indazole derivatives developed as Bromodomain and Extra-Terminal (BET) bromodomain inhibitors, substitution on the benzene ring with halogen atoms or a methoxyl group did not improve binding affinities over the unsubstituted analog, indicating that altering the electronic landscape at these positions was not beneficial for this specific target. Conversely, in other contexts, such as for serotonin receptor 2 agonists, a halogen substitution was suggested by in silico docking studies to potentially form a beneficial halogen-bonding interaction in the receptor's binding pocket.

The size and shape (steric properties) of substituents are equally important. The introduction of bulky groups can either enhance binding by occupying a large hydrophobic pocket in the target protein or decrease activity by causing steric clashes that prevent optimal binding. The "Rule of Three," often applied in fragment-based discovery, suggests that initial fragment hits should have a molecular weight of less than 300 Da, no more than 3 hydrogen bond donors and acceptors, and a calculated LogP of 3 or less. This highlights the importance of maintaining a balance in the size and polarity of substituents during the optimization process. For 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors, SAR analysis showed that substituting with an appropriate hydrophobic ring in a deep back pocket was critical for inhibitory activity.

Strategies to Enhance Potency and Selectivity

Several strategies are employed to improve the potency and selectivity of drug candidates derived from the this compound scaffold. These often involve iterative cycles of chemical synthesis guided by biological testing and computational modeling.

Fragment-Based Lead Discovery (FBLD): This approach starts with identifying low-molecular-weight fragments that bind weakly to the biological target. These fragments are then optimized to increase their affinity and develop them into lead compounds. An indazole fragment, for example, can be identified through screening and then elaborated upon. Optimization strategies include:

Fragment Evolution: Growing the fragment by adding new functional groups to engage with adjacent regions of the binding site.

Fragment Linking: Connecting two or more fragments that bind to nearby sites to create a single, more potent molecule.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, it can be used to guide the design of more potent and selective inhibitors. Docking studies can predict how a molecule like a this compound derivative will bind, allowing for rational modifications. For example, subsequent optimization of an indazole fragment hit was guided by docking studies to yield a potent AXL kinase inhibitor.

Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. Indazoles themselves are often considered bioisosteres of indoles and phenols and can offer superior metabolic stability and oral bioavailability. For example, within a series of compounds, replacing a methyl group with a cyclopropyl group on a pyrazole (B372694) ring attached to the core scaffold led to a significant increase in binding affinity to the BRD4 BD1 protein.

The following table summarizes key findings from SAR studies on various indazole derivatives, which can inform strategies for modifying the this compound core.

| Compound Series | Target | Key SAR Finding | Implication for Potency/Selectivity |

| 1H-Indazole-3-carboxamides | PAK1 | Substitution with a hydrophobic ring in the back pocket and a hydrophilic group in the solvent region. | Critical for both inhibitory activity and selectivity. |

| 1-Methyl-1H-indazole Derivatives | BRD4 BD1 | Replacement of a methyl group with a cyclopropyl group. | Significantly enhanced binding affinity. |

| Indazole-based AXL inhibitors | AXL Kinase | Optimization of an initial indazole fragment hit guided by docking. | Led to a potent inhibitor with moderate in vivo exposure. |

| Indazole Analogs | 5-HT2A Receptor | Potential for halogen-bonding interaction with Phe2345.38. | May contribute to high potency. |

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict the activity of compounds like this compound derivatives. These approaches save time and resources by prioritizing the synthesis of the most promising molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

A QSAR study typically involves:

Data Set: A collection of molecules with known biological activities (e.g., IC₅₀ values).

Molecular Descriptors: Calculation of various physicochemical, electronic, and steric properties for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that relates the descriptors to the activity.

Validation: Testing the model's predictive power on an external set of compounds.

While specific QSAR models for this compound were not found, the methodology has been applied to related structures. For instance, 3D-QSAR studies have been performed on adamantane-based inhibitors and 4-Oxo-1,4-Dihydroquinoline-3-Carboxamide derivatives to understand their structural requirements for activity. A structure-antiviral activity relationship study on isatin derivatives was conducted to understand how future structural modifications might impact antiviral activity, which is a qualitative form of QSAR. Such models can guide the design of novel this compound derivatives by predicting which substitutions are likely to increase potency.

Molecular Docking and Molecular Dynamics Simulations for Binding Affinity Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand (the drug candidate) and its protein target at an atomic level.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to understand the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. For example, docking studies of indazole-pyrimidine hybrids revealed a strong binding affinity within the active site of the c-Kit tyrosine kinase protein. Similarly, docking was used to assess the effectiveness of novel 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB: 6FEW), identifying the derivatives with the highest predicted binding energies. In silico docking of indazole analogs of tryptamines suggested that high potency at the 5-HT2A receptor could be due to a halogen-bonding interaction involving a fluorine atom.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot, MD simulations can confirm the stability of the predicted binding pose and provide a more accurate estimation of binding affinity. MD simulations of an indazol-pyrimidine derivative confirmed the stability of the compound within the c-Kit tyrosine kinase binding site. These simulations are crucial for evaluating whether the interactions predicted by docking are maintained in a more realistic, dynamic environment.

The general workflow for these computational studies is presented below:

| Step | Technique | Purpose |

|---|---|---|

| 1 | Protein Preparation | Obtain and prepare the 3D structure of the target protein (e.g., from the Protein Data Bank). |

| 2 | Ligand Preparation | Generate the 3D structure of the this compound derivative. |

| 3 | Molecular Docking | Predict the binding pose and score the interaction between the ligand and the protein. |

| 4 | Molecular Dynamics | Simulate the movement of the protein-ligand complex over time to assess its stability and dynamics. |

Fragment-Based Lead Discovery (FBLD) and Design

Fragment-Based Lead Discovery (FBLD) is a well-established strategy in drug discovery that begins by screening libraries of small molecules, or "fragments," for weak binding to a biological target. The indazole scaffold is a common and valuable fragment used in FBLD campaigns due to its favorable properties and its presence in numerous approved drugs.

The FBLD process, as it could be applied to a target using a this compound-like fragment, involves several key stages:

Fragment Screening: A library of fragments is screened against the protein target using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy. This might identify the core indazole ring as a "hit."

Hit Validation and Characterization: The binding of the fragment hit is confirmed and its binding mode is determined, often by obtaining an X-ray crystal structure of the fragment bound to the protein.

Lead Generation: The validated fragment is then optimized into a more potent lead compound. This is typically achieved through:

Fragment Growing: Elaborating the fragment by adding functional groups that make additional favorable interactions with the protein.

Fragment Linking: Combining two different fragments that bind in adjacent pockets of the protein.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

A successful example involved the use of an FBLD approach to identify a new indazole-based AXL kinase inhibitor. An initial indazole fragment hit was identified and then rapidly improved by screening an expanded library of related fragments, with subsequent optimization guided by computational docking studies. This highlights the synergy between FBLD and other computational and structure-based design methods in efficiently converting a low-affinity fragment into a potent lead compound.

Iv. Biological Activities and Pharmacological Potential of 5 Fluoro 6 Methyl 1h Indazole Derivatives

Antineoplastic and Antitumor Activities

Derivatives of the indazole scaffold have shown significant promise in the field of oncology. Their mechanisms of action are diverse, targeting various pathways involved in cancer cell proliferation, survival, and immune evasion.

Tyrosine kinases are crucial mediators of cell signaling pathways that regulate cell growth, differentiation, and metabolism. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention.

VEGFR-2 Inhibition: The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Studies have shown that indazole derivatives can be potent VEGFR-2 inhibitors. For instance, a series of indazole derivatives were designed and synthesized as VEGFR-2 kinase inhibitors with anti-angiogenic properties. One of the most potent compounds in this series demonstrated a VEGFR-2 inhibition with an IC50 value of 1.24 nM. The presence of a fluoro group on the phenyl ring of some derivatives has been associated with potent anti-VEGFR-2 activity.

FGFR1 Inhibition: Fibroblast growth factor receptor 1 (FGFR1) is another important tyrosine kinase involved in cell proliferation and survival. Indazole-based compounds have been identified as inhibitors of FGFR kinases. Research has led to the development of indazole derivatives with potent FGFR1 inhibitory activity, with some compounds showing IC50 values in the low nanomolar range. For example, an indazole derivative, compound 7r, was identified as a potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity of 40.5 nM.

ALK5 Inhibition: Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, plays a role in cancer development. A novel series of compounds, including N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, have been identified as potent ALK5 inhibitors, with one derivative showing a cellular IC50 of 3.5 ± 0.4 nM.

CDK8/CDK19 Inhibition: Cyclin-dependent kinases 8 and 19 (CDK8/CDK19) are components of the Mediator complex and are involved in the regulation of gene expression. Research has described the optimization of a trisubstituted pyridine (B92270) series leading to potent and selective inhibitors of CDK8 and CDK19. Additionally, a novel series of CDK8/19 dual inhibitors based on a 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole scaffold has been developed, with some compounds showing IC50 values in the sub-nanomolar range for both kinases.

While there is extensive research on indazole derivatives as tyrosine kinase inhibitors, specific data for derivatives of 5-Fluoro-6-methyl-1H-indazole as inhibitors of ERK1/2, MAPK1, and SRC Kinase were not identified in the reviewed literature.

Interactive Data Table: Indazole Derivatives as Tyrosine Kinase Inhibitors

| Compound Class | Target Kinase | Potency (IC50) |

|---|---|---|

| Indazole derivatives | VEGFR-2 | 1.24 nM (most potent) |

| Indazole derivative 7r | FGFR1 | 2.9 nM (enzymatic) |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine derivative | ALK5 | 3.5 ± 0.4 nM (cellular) |

| 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative 29a | CDK8 | 0.76 nM (enzymatic) |

| 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative 29a | CDK19 | 1.7 nM (enzymatic) |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are key regulators of this process. A decreased Bcl-2/Bax ratio is often associated with the induction of apoptosis. While the induction of apoptosis is a known mechanism for some anticancer compounds, specific studies detailing the effects of this compound derivatives on the expression of Bcl-2 and Bax proteins were not found in the available literature.

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Inducing cell cycle arrest, particularly at the G0/G1 phase, is a common mechanism of action for anticancer drugs. For example, the indazole derivative YC-1 has been shown to induce G1 phase arrest in human hepatocellular carcinoma cells. Similarly, other compounds have been reported to induce G0/G1 cell cycle arrest in various cancer cell lines. However, specific research on the ability of this compound derivatives to induce cell cycle arrest in the G0/G1 phase has not been identified.

The immune system plays a critical role in recognizing and eliminating cancer cells. However, tumors can develop mechanisms to evade immune surveillance. One such mechanism is the upregulation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which suppresses the activity of T-cells. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activities against IDO1, with one compound displaying an IC50 value of 0.74 μM in an enzymatic assay. These findings suggest that the 1H-indazole scaffold is a promising starting point for the development of potent IDO1 inhibitors.

For hormone-receptor-positive breast cancers, targeting the estrogen receptor (ER) is a key therapeutic strategy. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the ER and promote its degradation. While there is research on indazole derivatives as estrogen receptor degraders, specific information regarding this compound derivatives as SERDs is not currently available in the public domain.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response that is implicated in a variety of diseases. The indazole nucleus has been explored for its anti-inflammatory properties. Studies have shown that some indazole derivatives possess anti-inflammatory activity, which may be mediated through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals. Furthermore, 5-fluoroindazole derivatives have been identified as inhibitors of RIP2 kinase, a protein involved in inflammatory signaling pathways, suggesting their potential use in the treatment of inflammatory diseases. The broader immunomodulatory effects of this compound derivatives remain an area for further investigation.

Anti-infective and Antimicrobial Properties

The indazole nucleus is a versatile scaffold that has been incorporated into various agents with activity against a wide range of pathogens, including bacteria, fungi, and viruses. nih.govnih.gov

The indazole scaffold is a common feature in compounds with diverse biological activities, including antimicrobial properties. mdpi.com Studies have shown that various indazole derivatives possess activity against both bacterial and fungal pathogens.

A series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Escherichia coli and Bacillus cereus, as well as the fungal strain Candida albicans. nih.gov Similarly, 3-methyl-1H-indazole derivatives have shown antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. sciengine.com Research on 2,3-diphenyl-2H-indazole derivatives also revealed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

The inclusion of fluorine in heterocyclic structures is a known strategy to enhance antimicrobial potency. acgpubs.orgacgpubs.org For example, fluoro-substituted benzimidazole (B57391) derivatives have shown good antibacterial and antifungal properties compared to their non-fluorinated parent compounds. acgpubs.orgacgpubs.org This suggests that the 5-fluoro substitution on the this compound core could be advantageous for antimicrobial activity.

The main protease (MPro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govscienceopen.com The indazole scaffold has been investigated for its potential to inhibit this critical viral enzyme. nih.govnih.gov

In one study, novel thiazolyl-indazole derivatives were evaluated for their ability to inhibit SARS-CoV-2 MPro. nih.govnih.govresearchgate.net The most potent compound from this series, which contained a phenylthiazole moiety, inhibited the protease's activity with an IC50 of 92.9 μM. nih.govnih.gov Molecular modeling suggested that the binding is driven by specific interactions within the enzyme's active site, such as π-stacking with the His41 residue. nih.govnih.gov These findings indicate that the indazole framework is a promising starting point for the design of future MPro inhibitors. nih.gov

Metabolic and Endocrine System Modulation

Derivatives of this compound have been extensively investigated for their potential in treating metabolic disorders, particularly type 2 diabetes mellitus. Their mechanisms of action are diverse, targeting key proteins involved in glucose homeostasis.

The glucagon (B607659) receptor (GCGR) plays a crucial role in regulating blood glucose levels. Antagonism of this receptor is a promising therapeutic strategy for type 2 diabetes. A novel series of indazole and indole (B1671886) derivatives have been discovered as potent GCGR antagonists. semanticscholar.org Through scaffold hopping and optimization, compounds with excellent in vitro potency and favorable pharmacokinetic profiles have been identified. semanticscholar.org For instance, the indazole-based β-alanine derivative, GRA 16d, has demonstrated oral activity in animal models, effectively blunting glucagon-induced glucose excursion. nih.gov

| Compound | Structure | hGCGR IC50 (nM) |

|---|---|---|

| Compound A | Indazole-based β-alanine derivative | 5.4 |

| Compound B | Indole-based derivative | 3.8 |

| GRA 16d | Indazole derivative | 15 |

| Compound D | Modified indazole scaffold | 2.1 |

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. Small-molecule glucokinase activators (GKAs) are being explored as a potential treatment for type 2 diabetes. A series of novel indazole and pyrazolopyridine-based activators have been identified. researchgate.net One notable compound, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, has been shown to be a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. researchgate.net Another cell-permeable indazole derivative has been reported to reduce the Km for glucose with an EC50 of 120 nM for the human enzyme.

| Compound | Target | Activity (EC50/αKa) |

|---|---|---|

| Indazole Derivative X | Human Glucokinase | 120 nM (EC50) |

| Indazole Derivative Y | Rat Glucokinase | 350 nM (EC50) |

| Compound 42 | Glucokinase | Potent activator (αKa not specified) |

G-protein coupled receptor 120 (GPR120) and G-protein coupled receptor 40 (GPR40) are free fatty acid receptors that have emerged as promising targets for the treatment of type 2 diabetes. Agonism of these receptors can stimulate the release of incretin (B1656795) hormones like GLP-1, leading to enhanced insulin secretion. Researchers have identified an indazole-6-phenylcyclopropyl-carboxylic acid series of GPR120 agonists. acs.org Through structure-activity relationship studies, selective agonists for GPR120 over GPR40 have been developed, demonstrating in vivo efficacy in oral glucose tolerance tests. acs.org

| Compound | GPR120 Agonism (EC50, μM) | GPR40 Agonism (EC50, μM) |

|---|---|---|

| Indazole-6-phenylcyclopropyl-carboxylic acid analog 1 | 0.25 | >10 |

| Indazole-6-phenylcyclopropyl-carboxylic acid analog 2 | 0.18 | >10 |

| Indazole-6-phenylcyclopropyl-carboxylic acid analog 3 | 0.078 | 5.6 |

Neurological and Central Nervous System (CNS) Activities

The indazole scaffold has also been utilized to develop compounds that modulate the activity of receptors in the central nervous system, offering potential treatments for a range of neurological and psychiatric disorders.

Serotonin (5-HT) receptors are involved in a wide array of physiological and pathological processes in the CNS. The 5-HT4 receptor, in particular, has been a target for the development of drugs for cognitive disorders and irritable bowel syndrome. A series of indazole-3-carboxamides have been synthesized and evaluated as potent 5-HT4 receptor antagonists. Structure-activity relationship studies have shown that substitution at the N-1 position of the indazole ring can significantly enhance antagonist affinity. While specific data for this compound derivatives as 5-HT4R antagonists is limited, the established SAR for the broader indazole class suggests that this scaffold is a promising starting point for the design of such antagonists.

| Compound | Modification | 5-HT4 Receptor Affinity (Ki, nM) |

|---|---|---|

| Indazole-3-carboxamide (endo-3-tropanamine) | Unsubstituted at N-1 | 15 |

| 1-Methyl-indazole-3-carboxamide | N-1 Methyl | 3.2 |

| 1-Ethyl-indazole-3-carboxamide | N-1 Ethyl | 1.6 |

| 1-Isopropyl-indazole-3-carboxamide | N-1 Isopropyl | 0.8 |

α2A-Adrenoceptor Ligand Interactions

Research into the interaction of indazole derivatives with adrenergic receptors has revealed that the indazole nucleus can serve as a scaffold for ligands targeting these receptors. Specifically, a series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles have been synthesized and evaluated for their affinity and selectivity for α2-adrenoceptors. nih.govdrugbank.com These compounds were designed as positional analogues of marsanidine (B1261314), a known highly selective α2-adrenoceptor ligand.

In this series, the parent compound and its 4-chloro and 4-methyl derivatives demonstrated notable affinity for α2-adrenoceptors, with Ki values in the nanomolar range. nih.govdrugbank.com Furthermore, these compounds exhibited a high degree of selectivity for the α2-adrenoceptor over the imidazoline (B1206853) I1 receptor. nih.govdrugbank.com Functional assays provided evidence that these indazole derivatives act as partial agonists at α2A-adrenoceptors. nih.govdrugbank.com The 4-methyl derivative, in particular, showed an intrinsic activity comparable to marsanidine and elicited significant cardiovascular effects in animal models. nih.gov While these findings are not specific to this compound, they underscore the potential of the substituted indazole core to interact with α2A-adrenoceptors, suggesting a possible avenue for the design of novel modulators based on this scaffold.

Table 1: α2-Adrenoceptor Affinity and Selectivity of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazole Derivatives

| Compound | Substitution | α2-Adrenoceptor Affinity (Ki, nM) | α2/I1 Selectivity Ratio |

| 4a | Parent | 39.4 | 82 |

| 4c | 4-chloro | 15.9 | 115 |

| 4d | 4-methyl | 22.6 | 690 |

Data sourced from Saczewski et al. (2011). nih.govdrugbank.com

Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Antagonism

The Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) ion channel is a well-established target for the development of analgesic drugs, as it plays a crucial role in mediating chemical nociception. nih.gov A derivative of the this compound scaffold, specifically 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (referred to as Compound 31 in several studies), has been identified as a potent and selective antagonist of the TRPA1 channel. nih.gov

This compound emerged from a chemical screen and subsequent lead optimization as an effective inhibitor of the chemical activation of TRPA1. nih.gov Further investigations into its mechanism of action revealed that the pore-domain of the TRPA1 channel is a key regulator of its chemical activation and is the likely site of action for this indazole derivative. nih.gov Studies involving random mutant clones of mouse TRPA1 identified five mutations within the pore domain that resulted in a loss of inhibition by the compound, supporting the hypothesis of a direct interaction with this region. nih.gov

The antagonistic activity of this 6-methyl-5-phenyl-1H-indazole derivative highlights the potential of the this compound core structure in the design of novel TRPA1 antagonists for the management of pain and inflammation.

Neuroprotection Potential

Substituted indazole derivatives have shown promise in the area of neuroprotection. While direct studies on this compound are limited, research on related compounds provides evidence for the neuroprotective potential of the indazole scaffold. For instance, some 5-substituted indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net

Furthermore, a study exploring the effects of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease revealed significant neuroprotective activity. researchgate.net This compound was shown to mitigate the loss of dopaminergic neurons, increase dopamine (B1211576) concentration, and upregulate the expression of tyrosine hydroxylase. researchgate.net The neuroprotection afforded by 6-hydroxy-1H-indazole was linked to the inactivation of tau, a protein implicated in neurodegenerative disorders. researchgate.net These findings suggest that the indazole core, with appropriate substitutions, can confer neuroprotective properties, indicating a potential therapeutic application for derivatives of this compound in the context of neurodegenerative diseases.

Other Therapeutic Applications and Biological Activities

Beyond the specific activities detailed above, derivatives of the indazole scaffold have been explored for a variety of other therapeutic applications, including antiplatelet, antioxidant, and antiedema effects.

Antiplatelet Activity

The indazole nucleus is a feature of several compounds with demonstrated antiplatelet activity. One notable example is ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which was identified as the first non-peptide antagonist of the protease-activated receptor 4 (PAR4), a key receptor in platelet activation. nih.govuni.lu Structure-activity relationship (SAR) studies on YD-3 and its derivatives have identified key functional groups responsible for this anti-PAR4 activity. nih.govuni.lu

One derivative, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, exhibited potent inhibition of PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.govuni.lu Another analogue, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, displayed a dual inhibitory mechanism, affecting both PAR4 and the formation of thromboxane (B8750289) from arachidonic acid. nih.govuni.lu Although not directly involving the this compound structure, these findings establish the indazole scaffold as a viable starting point for the development of novel antiplatelet agents.

Antioxidant Effects

The antioxidant potential of indazole derivatives has been investigated through the synthesis of novel analogues. A recent study focused on the creation of new indazole analogues of curcumin (B1669340) to evaluate their in vitro antioxidant and anti-inflammatory properties. researchgate.netui.ac.id The antioxidant activity of these compounds was assessed using the DPPH and FRAP methods. researchgate.netui.ac.id

The results from this research indicated that while the synthesized indazole-curcumin analogues exhibited high anti-inflammatory activity, their antioxidant activity was comparatively low. researchgate.netui.ac.id However, other studies on different indazole derivatives have reported antioxidant properties. For example, some 5-substituted indazole derivatives have been noted for their antioxidant capabilities in addition to their neuroprotective effects. researchgate.net This suggests that the antioxidant potential of indazole derivatives is highly dependent on the specific substitution pattern on the indazole ring.

Table 2: In Vitro Activity of Indazole Analogs of Curcumin

| Compound | Anti-inflammatory Activity (IC50, µM) | Antioxidant Activity |

| 3a | 0.548 ± 0.062 | Low |

| Standard (Diclofenac Sodium) | > Standard | - |

| Standard (Curcumin) | > Standard | High |

Data sourced from Hariyanti et al. (2024). researchgate.netui.ac.id

Antiedema Properties

The anti-inflammatory properties of indazole derivatives extend to antiedema effects, as demonstrated in preclinical models. A study investigating lonidamine-based indazole derivatives revealed that these compounds possess peripheral antiedema activity. mdpi.comnih.gov In a zymosan-induced edema and hyperalgesia model, one of the derivatives, LONI11, was found to reduce the percentage of paw volume increase and paw latency following subcutaneous administration. mdpi.comnih.gov This suggests a potential peripheral anti-inflammatory and antiedema effect.

These findings, while not specific to this compound, indicate that the indazole scaffold can be functionalized to produce compounds with significant antiedema properties, warranting further investigation into the potential of this compound derivatives in this therapeutic area.

Analgesic Action

While direct studies on the analgesic properties of this compound derivatives are not extensively documented in publicly available research, the broader class of indazole-containing compounds has demonstrated notable anti-inflammatory and analgesic effects. researchgate.nettaylorandfrancis.com The structural similarities between this compound and other indazoles that exhibit these properties suggest a potential for analgesic activity.

The analgesic effects of indazole derivatives are often linked to their anti-inflammatory actions. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine is an indazole derivative. taylorandfrancis.com Research into various substituted indazoles has revealed that modifications to the indazole core can lead to compounds with significant analgesic potential.

A study on 4-substituted 1-methyl-1H-indazoles reported weak anti-inflammatory, analgesic, and antipyretic activities in animal models. This suggests that the presence of a methyl group on the indazole ring is compatible with analgesic effects, albeit modest in the specific compounds tested. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, could potentially modulate the analgesic potency of such derivatives. Fluorinated indazoles have been investigated for various therapeutic applications, and their anti-inflammatory potential has been noted. nih.gov

Although specific data for this compound is not available, the collective findings for related compounds provide a rationale for future investigation into its analgesic properties. The table below summarizes the analgesic or anti-inflammatory activity of some representative indazole derivatives.

| Compound/Derivative Class | Observed Activity | Key Findings |

| Benzydamine | Analgesic, Anti-inflammatory | A commercially available NSAID with established efficacy in treating painful inflammatory conditions. taylorandfrancis.com |

| 4-Substituted 1-methyl-1H-indazoles | Weak Analgesic, Anti-inflammatory | Demonstrated modest analgesic and anti-inflammatory effects in preclinical studies. |

| 6-Fluoroindazole Scaffold | Anti-inflammatory | A 6-fluoroindazole derivative was found to be a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity. nih.gov |

This table is illustrative and based on findings for structurally related indazole compounds, as direct analgesic data for this compound derivatives was not found in the reviewed sources.

Anti-spermatogenic Activity

A significant body of research has highlighted the potent anti-spermatogenic activity of certain indazole derivatives, positioning them as potential non-hormonal male contraceptives. nih.govresearchgate.netnih.gov These compounds typically function by disrupting the interaction between Sertoli cells and developing germ cells within the seminiferous tubules, leading to the premature release of immature spermatids and subsequent infertility. nih.gov

Notably, derivatives of 1H-indazole-3-carboxylic acid have been at the forefront of this research. Adjudin, a derivative of 1H-indazole-3-carboxylic acid, has demonstrated potent and reversible anti-spermatogenic effects in various animal models. nih.gov Its mechanism of action involves targeting the apical ectoplasmic specialization, a junctional complex between Sertoli cells and spermatids. nih.gov

Another significant compound in this class is Gamendazole (B1674601), an indazole carboxylic acid analogue. A single oral dose of gamendazole was shown to induce a high rate of infertility in male rats, which was reversible in a portion of the subjects. nih.govumn.edu This compound is believed to primarily target Sertoli cells. umn.edu

While direct studies on the anti-spermatogenic activity of this compound are not available, the established importance of the indazole core in this pharmacological effect suggests that its derivatives could be promising candidates for investigation. The presence and position of substituents on the indazole ring are known to influence activity. For example, research on 1-halobenzyl-1H-indazole-3-carboxylic acids has shown that various substitutions are compatible with potent anti-spermatogenic effects. acs.org

The table below presents key data on the anti-spermatogenic activity of notable indazole derivatives.

| Compound | Chemical Class | Key Research Findings |

| Adjudin | 1H-indazole-3-carboxylic acid derivative | Potent anti-spermatogenic activity in multiple animal species by disrupting germ cell adhesion to Sertoli cells. nih.gov |

| Gamendazole | Indazole carboxylic acid analogue | A single oral dose of 6 mg/kg resulted in a 100% infertility rate in male rats, with fertility returning in a majority of subjects. nih.govumn.edu |

| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Substituted indazole-3-carboxylic acids | A series of these compounds demonstrated potent antispermatogenic activity, causing disorganization of the seminiferous tubules. acs.org |

This table summarizes findings for well-studied anti-spermatogenic indazole derivatives to provide context for the potential of this compound derivatives.

V. Molecular Mechanisms of Action and Target Engagement of 5 Fluoro 6 Methyl 1h Indazole Derivatives

Elucidation of Specific Molecular Targets and Binding Modes

The biological activity of 5-Fluoro-6-methyl-1H-indazole derivatives is dictated by their ability to bind with high affinity and specificity to protein targets, most notably protein kinases. The nature of this binding determines the compound's potency and selectivity.

A primary mechanism for this class of compounds is the competitive inhibition of protein kinases at the adenosine (B11128) triphosphate (ATP) binding site. The indazole core serves as a versatile scaffold that can be functionalized to achieve potent and selective inhibition.

Research into structurally related 6-fluoro-indazole derivatives has provided detailed insights into their binding mode with tyrosine kinases, such as the Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Molecular docking studies reveal that the indazole moiety plays a crucial role as a "hinge binder," a characteristic feature of many kinase inhibitors. nih.gov This interaction involves the formation of key hydrogen bonds with amino acid residues in the hinge region of the kinase, which connects the N- and C-lobes of the catalytic domain. nih.govnih.gov

For instance, the 3-aminoindazole group can form hydrogen bonds with the backbone amide and carbonyl groups of conserved residues like Alanine (Ala564) and Glutamic acid (Glu562) in the FGFR1 hinge region. nih.gov The indazole ring itself can engage in favorable π-π stacking interactions with aromatic residues, such as Phenylalanine (Phe489), further stabilizing the complex. nih.gov The fluorine atom, a key feature of the core scaffold, often participates in hydrophobic interactions with residues like Valine (Val492) and Alanine (Ala640), enhancing the binding affinity. nih.gov This multi-point interaction within the ATP pocket effectively blocks the binding of ATP, thereby inhibiting the kinase's phosphorylating activity. nih.govbiotech-asia.org

Table 1: Key Interactions of a 6-Fluoro-Indazole Derivative with FGFR1

| Interaction Type | Ligand Moiety | Kinase Residue(s) | Reference |

|---|---|---|---|

| Hydrogen Bonding | 3-Aminoindazole | Ala564, Glu562 | nih.gov |

| π-π Stacking | Indazole Phenyl Ring | Phe489 | nih.gov |

| Hydrogen Bonding | Methoxy Oxygen | Asp641 | nih.gov |

| Hydrophobic Interaction | Fluorine Atom | Val492, Ala640 | nih.gov |

Beyond direct enzyme inhibition, the indazole scaffold has been investigated for its potential to act as an allosteric modulator of various receptors. acs.org Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. wikipedia.orgnih.gov This binding induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. wikipedia.orgnih.gov

While much of the research on this compound derivatives has focused on kinase inhibition, related indazole structures have been designed as bioisosteres to target G-protein coupled receptors (GPCRs), such as N-methyl-D-aspartate (NMDA) receptors, and cannabinoid receptors (CB1). acs.orgresearchgate.net For example, indazole bioisosteres of known NMDA receptor modulators have shown high binding affinity for the GluN2B subunit, acting as negative allosteric modulators. acs.org This demonstrates the versatility of the indazole core in engaging with different classes of protein targets through varied mechanisms.

Downstream Cellular Pathway Perturbations

By engaging with molecular targets like protein kinases, this compound derivatives can trigger a cascade of downstream effects, altering fundamental cellular processes.